4H-1-Benzopyran-4-one, 8-methyl-

Übersicht

Beschreibung

“4H-1-Benzopyran-4-one, 8-methyl-” is a chemical compound. It is a mitochondrial ATPase and phosphodiesterase inhibitor. It inhibits PI3-kinase activity and slightly inhibits PIP kinase activity .

Synthesis Analysis

The synthesis of “4H-1-Benzopyran-4-one, 8-methyl-” involves several steps. The compound has a molecular weight of 146.1427 . More detailed information about the synthesis process can be found in various scientific papers .

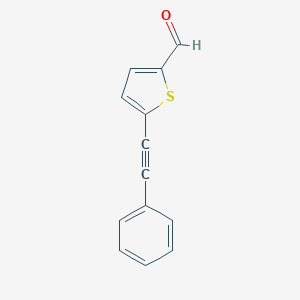

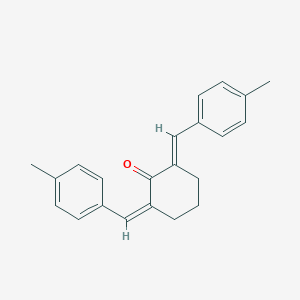

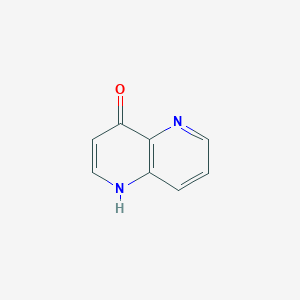

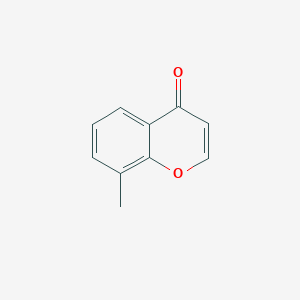

Molecular Structure Analysis

The molecular structure of “4H-1-Benzopyran-4-one, 8-methyl-” is complex. It has a molecular formula of C9H6O2 . More details about the molecular structure can be found in the references .

Chemical Reactions Analysis

The chemical reactions involving “4H-1-Benzopyran-4-one, 8-methyl-” are complex and varied. More detailed information about these reactions can be found in the references .

Physical And Chemical Properties Analysis

“4H-1-Benzopyran-4-one, 8-methyl-” has a molecular weight of 146.1427 . It has a variety of physical and chemical properties, which can be found in the references .

Wissenschaftliche Forschungsanwendungen

Medicinal Compounds

The chroman-4-one framework, which includes 8-methyl-4H-chromen-4-one, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds that include this framework exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthetic Methodologies

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds, including 8-methyl-4H-chromen-4-one . These studies focus on the major synthetic methods of preparation reported on chroman-4-one derivatives .

Anti-Parasitic Activity

Chroman-4-one derivatives, including 8-methyl-4H-chromen-4-one, have shown potential in targeting parasitic enzymes . They have been biologically evaluated against Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major (LmPTR1), and parasites such as Trypanosoma brucei and Leishmania infantum .

Wirkmechanismus

Target of Action

8-Methyl-4H-chromen-4-one, also known as 8-METHYLCHROMEN-4-ONE or 4H-1-Benzopyran-4-one, 8-methyl-, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It’s known to interact with a variety of targets, including tumor necrosis factor-α (TNF-α) , acetylcholinesterase (AchE) , and SIRT2 . These targets play crucial roles in various biological processes such as inflammation, neurotransmission, and protein deacetylation .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, it inhibits TNF-α, a cytokine involved in systemic inflammation . It also acts as an AchE inhibitor, affecting neurotransmission . Furthermore, it’s suggested to increase the acetylation level of α-tubulin, indicating that SIRT2 could be a potential target in carcinoma cells .

Biochemical Pathways

8-Methyl-4H-chromen-4-one affects several biochemical pathways due to its interaction with multiple targets. Its anti-inflammatory action can be attributed to the inhibition of the TNF-α pathway . By inhibiting AchE, it impacts the cholinergic pathway, which plays a key role in memory and learning . The potential interaction with SIRT2 suggests its involvement in pathways related to protein deacetylation .

Pharmacokinetics

Like other chromanone derivatives, it’s expected to have certain adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability

Result of Action

The compound exhibits a wide range of pharmacological activities, including anticancer , antidiabetic , antioxidant , antimicrobial , antiviral , antileishmanial , insecticidal , spasmolytic , analgesic , anti-inflammatory , anticoagulant , antidepressants , anticoronal and antitubercular activity . These effects are the result of its interaction with various targets and the subsequent changes in biochemical pathways .

Action Environment

The action, efficacy, and stability of 8-Methyl-4H-chromen-4-one can be influenced by various environmental factors. For instance, the solvent used in reactions involving this compound can impact its efficacy . More research is needed to understand how other environmental factors might influence its action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBDWKDOHINUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494567 | |

| Record name | 8-Methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 8-methyl- | |

CAS RN |

65017-39-2 | |

| Record name | 8-Methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.